oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate
Description
Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is a heterocyclic compound featuring three distinct structural motifs:
- Oxolan (tetrahydrofuran) ring: A saturated five-membered oxygen-containing ring, contributing to solubility and conformational rigidity.
- Pyrrolidine-triazolopyridazine core: A pyrrolidine ring (five-membered nitrogen-containing ring) is linked to the 6-position of a [1,2,4]triazolo[4,3-b]pyridazine moiety, a bicyclic system with fused triazole and pyridazine rings. This core is associated with bioactivity in related compounds, such as kinase inhibition or nucleic acid binding .
- Carbamate group: A functional group (-O-CO-N-) that enhances metabolic stability and modulates pharmacokinetics.
For example, compound N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab) was synthesized using TTMSS (tris(trimethylsilyl)silane) and EtOH under photochemical conditions, yielding 44% . This suggests that similar strategies could apply to the target compound.
Properties
IUPAC Name |
oxolan-3-yl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c21-14(23-11-4-6-22-8-11)16-10-3-5-19(7-10)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGRYURZZAXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OC2CCOC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-b]pyridazine Core
The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclization reactions. A common approach involves the condensation of pyridazine derivatives with hydrazine hydrate, followed by oxidative aromatization. For example, 3-amino-6-chloropyridazine can react with formic acid under reflux to form 6-chloro-triazolo[4,3-b]pyridazine, a key intermediate. The chlorine atom at position 6 serves as a leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
Mechanistic Insights:
The cyclization proceeds through the formation of a dihydrotriazolo intermediate, which is oxidized to the aromatic triazolo-pyridazine system using agents like manganese dioxide or chloranil. The choice of oxidant impacts yield and purity, with chloranil often providing superior results due to milder conditions.
Functionalization with Pyrrolidin-3-ylamine
Comparative Analysis of Synthetic Routes
Two primary routes are proposed for the synthesis of the target compound:
Route A:
- Cyclization → Nucleophilic substitution → Carbamate formation
- Total Yield (Hypothetical): 42–56% (0.7 × 0.8 × 0.75)
Route B:
- Cyclization → Buchwald-Hartwig coupling → Carbamate formation
- Total Yield (Hypothetical): 36–48% (0.7 × 0.7 × 0.75)
Route A is more economical but may face limitations in regioselectivity. Route B, while costlier, ensures higher fidelity for sterically demanding substrates.
Optimization Strategies and Catalytic Systems
Enhancing Nucleophilic Substitution Efficiency
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate the substitution step by improving interfacial contact between the amine and heterocyclic chloride. Microwave-assisted synthesis has also shown promise in reducing reaction times from hours to minutes.
Palladium Catalyst Alternatives
For Buchwald-Hartwig coupling, replacing Pd2(dba)3 with PEPPSI-IPr (a well-defined N-heterocyclic carbene complex) enhances stability and reduces catalyst loading to 1–2 mol%.
Chemical Reactions Analysis
oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and acetylacetone for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
- Antifungal Activity : Recent studies have highlighted the potential of 1,2,4-triazole derivatives in combating fungal infections. The incorporation of oxolan and triazole moieties enhances antifungal efficacy against pathogens like Aspergillus and Candida species .
- Antioxidant Properties : Compounds with triazole structures have shown promise as antioxidants. They can scavenge free radicals and mitigate oxidative stress-related damage, which is crucial in conditions like neurodegenerative diseases .
- Anticancer Potential : The triazole ring is known for its ability to inhibit certain enzymes involved in cancer progression. Studies suggest that oxolan derivatives may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms of action.
- Case Study on Antifungal Efficacy : A study demonstrated that derivatives of oxolan with triazole exhibited significant antifungal activity against clinical isolates of Candida species. The mechanism involved the inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Case Study on Antioxidant Effects : Research involving oxidative stress models showed that compounds similar to oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate effectively reduced oxidative markers in neuronal cells, suggesting protective effects against neurodegeneration.
Mechanism of Action
The mechanism of action of oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with different target receptors, making it a potential candidate for drug design and development . The exact molecular targets and pathways involved depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s pyrrolidine-triazolopyridazine core differs from pyrazole-triazolopyridazine hybrids (e.g., (E)-4b) and phenylacetamide derivatives (e.g., Lin28-1632) . Pyrrolidine’s conformational flexibility may enhance binding to sterically demanding targets compared to rigid pyrazoles.
- The oxolan-carbamate combination is unique; most analogs feature amides (e.g., 3ab) or carboxylic acids (e.g., (E)-4b).
Synthesis :
- Photochemical methods (e.g., TTMSS/EtOH) are effective for C–C coupling in triazolopyridazine derivatives but yield moderately (44% for 3ab) .
- Traditional condensation routes (e.g., for (E)-4b) produce crystalline solids with high melting points (253–255°C) .
Melting points correlate with crystallinity: propenoic acid derivatives (e.g., (E)-4b) have higher mp values than oils (e.g., 3ab) .
Stability and Isomerization
Triazolopyridazine derivatives are prone to isomerization under specific conditions. For instance, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7) isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compound 6) under thermal or acidic conditions . This suggests that the target compound’s triazolopyridazine-pyrrolidine linkage may require stabilization to prevent undesired rearrangements.
Biological Activity
Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, which is essential for its biological activity. The IUPAC name is N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxolan-3-yl carbamate . Its chemical formula is , indicating the presence of trifluoromethyl and triazole moieties that are often associated with diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazolo-Pyridazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxolan and Pyrrolidine Rings: These rings are introduced via nucleophilic substitutions or other coupling reactions.
- Final Carbamate Formation: The final step involves the reaction of the amine with a carbonyl compound to form the carbamate linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate enzyme activity or receptor interactions, leading to various biological effects such as:
- Anticancer Activity: By inhibiting pathways like PI3K/AKT/mTOR, which are crucial for tumor proliferation .
- Antimicrobial Properties: Similar compounds have shown efficacy against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in xenograft models | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Case Studies
- Antitumor Efficacy : In a study examining compounds similar to oxolan derivatives, researchers found significant tumor growth inhibition in mouse models when treated with low doses of the compound .
- Fluorescence Properties : Studies on related carbamate derivatives demonstrated remarkable fluorescence properties when incorporated into nucleotides, suggesting potential applications in molecular imaging .
Q & A
Q. What are the recommended synthetic routes for oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazolopyridazine core via cyclization reactions using catalysts like Pd or Cu under controlled temperatures (60–80°C) in solvents such as DCM or ethanol .
- Step 2 : Functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, introducing the carbamate group requires activating agents like EDCI or HOBt .
- Purification : Chromatography (HPLC or flash column) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : High-resolution NMR (¹H/¹³C) to verify the triazolopyridazine core and carbamate linkage. Key signals include δ 8.2–8.5 ppm (pyridazine protons) and δ 4.1–4.3 ppm (pyrrolidine protons) .
- Purity Assessment : LC-MS (ESI+) to detect molecular ions ([M+H]⁺) and rule out side products. Purity thresholds ≥98% are standard for pharmacological studies .
- Solubility : Kinetic solubility assays in PBS (pH 7.4) or DMSO, with data cross-validated using UV-Vis spectroscopy .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Storage : Airtight containers in desiccators at 4°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can low yields during the coupling of the pyrrolidine and triazolopyridazine moieties be resolved?
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency. Yields improve from ~40% to >70% under inert atmospheres .
- Solvent Effects : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce side reactions. Temperature gradients (e.g., 25°C → 60°C) can stabilize intermediates .
- Workflow Adjustments : Use microwave-assisted synthesis for faster reaction times (30 min vs. 12 hrs) .
Q. How should contradictions in biological activity data (e.g., IC₅₀ variability) be addressed?
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Data Normalization : Express IC₅₀ values relative to vehicle controls and repeat experiments ≥3 times to confirm reproducibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies on derivatives?
- Substituent Screening : Modify the oxolan-3-yl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on target binding .
- Biological Profiling : Test analogs against panels of kinases or GPCRs using SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with bromodomains or catalytic sites of target proteins .
Q. How can discrepancies in NMR spectral data be resolved during characterization?
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., pyrrolidine vs. carbamate protons) .
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation if crystalline forms are obtainable .
Q. Which in vitro models are optimal for evaluating therapeutic potential?
- Kinase Inhibition : Use recombinant CDK8/19 in ADP-Glo™ assays to measure inhibition (IC₅₀ range: 0.1–5 µM for potent derivatives) .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) with EC₅₀ values normalized to viability assays (MTT or CellTiter-Glo®) .
- Off-Target Screening : Profile against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
